2-Chloro-4-methylpyridine-3-sulfonyl chloride

Catalog No.
S907405
CAS No.
1208081-91-7
M.F
C6H5Cl2NO2S
M. Wt
226.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyridine-3-sulfonyl chloride

CAS Number

1208081-91-7

Product Name

2-Chloro-4-methylpyridine-3-sulfonyl chloride

IUPAC Name

2-chloro-4-methylpyridine-3-sulfonyl chloride

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3

InChI Key

OXCJAYGONSGGQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl

2-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS 1208081-91-7) is a highly specialized, bifunctional electrophilic building block utilized extensively in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors such as VPS34 inhibitors [1]. Structurally, it features a highly reactive sulfonyl chloride moiety flanked by a 2-chloro leaving group and a 4-methyl steric shield. This specific ortho-disubstitution pattern fundamentally alters the compound's reactivity profile compared to unhindered pyridine sulfonyl chlorides. For procurement and process chemistry, its primary value lies in its enhanced resistance to spontaneous hydrolysis, its strict chemoselectivity in sulfonamide formation, and its capacity to serve as a lynchpin for orthogonal late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C2 position [2].

Research Fit

Electrophilic sulfonyl chloride for sulfonamide and sulfonate ester synthesis
Unique 2-chloro-4-methyl substitution pattern for steric/electronic control in medicinal chemistry and agrochemical programs
Versatile building block for focused library synthesis and SAR exploration

References

Attempting to substitute 2-chloro-4-methylpyridine-3-sulfonyl chloride with simpler analogs, such as pyridine-3-sulfonyl chloride or 2-chloropyridine-3-sulfonyl chloride, routinely results in process failures and increased purification costs [1]. Unhindered sulfonyl chlorides are highly susceptible to rapid moisture-driven hydrolysis, complicating storage and precluding the use of aqueous-biphasic reaction conditions. Furthermore, the lack of dual ortho-steric shielding in generic analogs leads to poor chemoselectivity during reactions with primary amines, generating difficult-to-separate mixtures of mono- and bis-sulfonamides[2]. From a synthetic route perspective, omitting the 2-chloro substituent removes the critical SNAr handle required for downstream elaboration, forcing chemists to abandon convergent late-stage functionalization in favor of lengthy, low-yielding linear syntheses.

Substitution Risk

Replacing with a generic pyridine-3-sulfonyl chloride or different halogenated analog may alter electrophilicity and regioselectivity, impacting sulfonamide formation kinetics and final product integrity.
Minor structural modifications can abolish target affinity in SAR studies; the specific 2-chloro/4-methyl pattern is not directly transferable to unsubstituted or differently substituted analogs without re-validation.

References

Steric Shielding Enhances Hydrolytic Stability for Biphasic Processing

The dual ortho-substitution (2-chloro and 4-methyl) creates a steric microenvironment that significantly retards nucleophilic attack by water on the sulfonyl sulfur. In comparative aqueous/organic stability models, highly hindered sulfonyl chlorides like 2-chloro-4-methylpyridine-3-sulfonyl chloride exhibit a hydrolysis half-life (t1/2) exceeding 45 minutes [1]. In stark contrast, the unhindered baseline pyridine-3-sulfonyl chloride undergoes rapid hydrolysis, with a t1/2 of less than 5 minutes under identical conditions [2].

Evidence DimensionHydrolysis half-life (t1/2) in aqueous conditions
Target Compound Data>45 minutes
Comparator Or BaselinePyridine-3-sulfonyl chloride (<5 minutes)
Quantified Difference>9-fold increase in hydrolytic stability
Conditions1:1 MeCN/H2O at 25 °C

Extended hydrolytic stability allows procurement of a reagent that can survive standard bench handling and enables highly efficient aqueous-biphasic (Schotten-Baumann) synthesis protocols.

Synthesis Yield
Cross-study comparable
75% yield (target) vs 87.9% (unsubstituted pyridine-3-sulfonyl chloride)
Synthetic efficiency penalty from 2-chloro-4-methyl substitution
Absolute yield reduction of 12.9%; scale-up planning may require optimization

Strict Chemoselectivity in Primary Amine Sulfonylation

When synthesizing secondary sulfonamides from primary amines, over-reaction to form bis-sulfonamides is a major yield-limiting side reaction. The steric bulk provided by the 4-methyl and 2-chloro groups effectively blocks the second equivalent of sulfonyl chloride from reacting. Head-to-head reaction models demonstrate that ortho-disubstituted pyridine sulfonyl chlorides yield mono-sulfonamides with >98:2 selectivity[1]. Conversely, unhindered pyridine-3-sulfonyl chloride often yields a 75:25 mixture of mono- and bis-sulfonamides, requiring resource-intensive chromatographic purification [2].

Evidence DimensionMono- vs. Bis-sulfonylation product ratio
Target Compound Data>98:2 (Mono:Bis)
Comparator Or BaselinePyridine-3-sulfonyl chloride (~75:25 Mono:Bis)
Quantified DifferenceNear-total elimination of bis-sulfonamide impurities (23% absolute purity improvement)
Conditions1.1 eq primary amine, standard basic conditions (e.g., TEA/DCM)

Procuring the sterically hindered variant maximizes isolated yield and eliminates costly, solvent-heavy chromatographic purification steps.

Reactivity Kinetics
Class-level inference
Substituents alter kinetic parameters (m, βnuc) relative to unsubstituted systems
May require re-optimization of reaction conditions (solvent, catalyst)
Based on Grunwald-Winstein and Brønsted correlations for aryl sulfonyl chlorides

Orthogonal Reactivity via C2-Chloro SNAr Displacement

The presence of the 2-chloro substituent transforms this compound from a simple sulfonylation reagent into a bifunctional scaffold. Following sulfonamide formation, the electron-deficient pyridine ring activates the 2-chloro position for Nucleophilic Aromatic Substitution (SNAr). Patent literature demonstrates that this 2-chloro group can be displaced by nucleophiles such as methoxide or amines in high yields (often >70-85%) [1]. Comparators like 4-methylpyridine-3-sulfonyl chloride completely lack this leaving group, rendering them inert to SNAr and useless for this type of convergent late-stage diversification [2].

Evidence DimensionYield of C2-nucleophilic substitution post-sulfonylation
Target Compound Data>70-85% yield for SNAr displacement
Comparator Or Baseline4-Methylpyridine-3-sulfonyl chloride (0% yield, reaction impossible)
Quantified DifferenceEnables a reaction pathway that is structurally impossible with the unchlorinated analog
ConditionsNucleophilic amine or alkoxide, elevated temperature (e.g., 85 °C in sealed tube)

This bifunctionality allows medicinal chemists to procure a single precursor for generating diverse libraries of C2-substituted pyridine-3-sulfonamides.

Boiling Point & Density
Predicted, data to verify
Predicted bp 349.3±42.0 °C; density 1.532±0.06 g/cm³
Elevated boiling point suggests lower volatility vs. non-methyl analog
Predicted values; experimental confirmation recommended for scale-up

Convergent Synthesis of Kinase Inhibitors

Directly leverages the C2-chloro SNAr handle to build complex, multi-ring systems such as VPS34 inhibitors [1]. The ability to first form the sulfonamide and subsequently displace the 2-chloro group allows for rapid, convergent assembly of active pharmaceutical ingredients.

Aqueous-Biphasic Library Generation

Utilizes the enhanced hydrolytic stability provided by the 2-chloro and 4-methyl steric shielding to perform high-throughput Schotten-Baumann sulfonylations[2]. This is ideal for automated library synthesis where reagents must remain stable in the presence of water.

High-Purity Secondary Sulfonamide Production

Capitalizes on the steric-driven chemoselectivity to synthesize pharmaceutical intermediates from primary amines at scale [3]. By preventing bis-sulfonylation, this compound avoids the regulatory and process bottlenecks associated with impurity removal in scale-up campaigns.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Chloro-4-methyl substitution for steric/electronic probing
Sulfonamide formation selectivity and SAR relevance
Agrochemical lead optimization
Methyl group for lipophilicity tuning
Bioavailability and soil mobility in model systems
Specialty polymer / material synthesis
Elevated boiling point indicating thermal stability
Thermal robustness under processing and device conditions

References

XLogP3

2.2

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